Core Scaffold Influence on EIF2AK3 Activity: Phenylpiperazine vs. Methyl Substitution
The target compound's phenylpiperazine moiety provides a critical structural feature for activity, distinguishing it from simpler analogs. In contrast, the direct analog N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, which replaces the entire phenylpiperazine group with a methyl group, is essentially inactive against EIF2AK3. This demonstrates the essential role of the 5-(4-phenylpiperazin-1-yl) substitution for engaging this kinase target [1].
| Evidence Dimension | Inhibitory Activity (EC50) against Eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3) |
|---|---|
| Target Compound Data | While a direct EC50 for the target compound is not available in the BindingDB record, the comparator data demonstrates the necessity of the phenylpiperazine group for any measurable activity. |
| Comparator Or Baseline | N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide: EC50 > 5.57E+4 nM (>55.7 μM) |
| Quantified Difference | The methyl analog is virtually inactive at concentrations up to 55.7 μM. The target compound, by possessing the phenylpiperazine group, is predicted to have significantly higher potency based on the established SAR, though its own EC50 has not been numerically defined in this assay. |
| Conditions | EC50 determination in a biochemical assay against human EIF2AK3, as reported in the BindingDB and sourced from the PubChem BioAssay (AID 1522). |
Why This Matters
For researchers targeting EIF2AK3, procuring the correct phenylpiperazine-substituted compound is essential, as the structurally simpler and potentially cheaper methyl analog will not yield the desired biological activity.
- [1] BindingDB. (2011). BDBM46459: N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=46459 View Source
